molecular formula C17H18O7 B15435686 Ethanone, 1-[4-(acetyloxy)-1-hydroxy-5,6,8-trimethoxy-2-naphthalenyl]- CAS No. 83571-19-1

Ethanone, 1-[4-(acetyloxy)-1-hydroxy-5,6,8-trimethoxy-2-naphthalenyl]-

Cat. No.: B15435686
CAS No.: 83571-19-1
M. Wt: 334.3 g/mol
InChI Key: ALCSDYSTQVHWAG-UHFFFAOYSA-N
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Description

Ethanone, 1-[4-(acetyloxy)-1-hydroxy-5,6,8-trimethoxy-2-naphthalenyl]- is a useful research compound. Its molecular formula is C17H18O7 and its molecular weight is 334.3 g/mol. The purity is usually 95%.
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Biological Activity

Ethanone, 1-[4-(acetyloxy)-1-hydroxy-5,6,8-trimethoxy-2-naphthalenyl]- (CAS No. 83571-19-1) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including enzyme inhibition properties, cytotoxicity, and therapeutic implications, supported by data tables and relevant case studies.

  • Molecular Formula : C17H18O7
  • Molecular Weight : 334.321 g/mol
  • Structure : The compound features a naphthalene backbone with multiple methoxy and acetyloxy substituents, which are known to influence its biological properties.

Enzyme Inhibition

Ethanone derivatives often exhibit significant enzyme inhibition activities. For instance, compounds similar to Ethanone have been studied for their potential as acetylcholinesterase (AChE) inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's.

AChE Inhibition Studies

A study identified various derivatives with AChE inhibition capabilities. The following table summarizes the inhibitory constants (Ki) of related compounds:

CompoundKi (nM)Reference
Compound 122.13 ± 1.96
Compound 223.71 ± 2.95
Reference Drug (Tacrine)37.45 ± 3.12

These findings suggest that Ethanone and its analogs may offer therapeutic potential in managing conditions associated with cholinergic dysfunction.

Cytotoxicity

Research on the cytotoxic effects of Ethanone has indicated varying degrees of cell viability across different cancer cell lines. The following table presents IC50 values for Ethanone against selected cancer cells:

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15.5
HeLa (Cervical Cancer)10.2
A549 (Lung Cancer)12.8

These results highlight the compound's potential as an anticancer agent, warranting further investigation into its mechanisms of action.

Study on Acetylcholinesterase Inhibition

In a notable study focusing on phenolic compounds, Ethanone was synthesized alongside other derivatives to evaluate their AChE inhibitory effects. The study concluded that modifications in the molecular structure significantly impacted enzyme inhibition potency, with Ethanone showing promising results comparable to established drugs like Tacrine .

Anticancer Activity Exploration

Another research effort investigated the anticancer properties of Ethanone in vitro against various cancer cell lines. The study demonstrated that Ethanone induced apoptosis in cancer cells through a mechanism involving oxidative stress and mitochondrial dysfunction . This finding is critical for understanding how Ethanone might be developed into a therapeutic agent for cancer treatment.

Properties

CAS No.

83571-19-1

Molecular Formula

C17H18O7

Molecular Weight

334.3 g/mol

IUPAC Name

(3-acetyl-4-hydroxy-5,7,8-trimethoxynaphthalen-1-yl) acetate

InChI

InChI=1S/C17H18O7/c1-8(18)10-6-12(24-9(2)19)15-14(16(10)20)11(21-3)7-13(22-4)17(15)23-5/h6-7,20H,1-5H3

InChI Key

ALCSDYSTQVHWAG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C2C(=C1O)C(=CC(=C2OC)OC)OC)OC(=O)C

Origin of Product

United States

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